A 159
Description
Chemical Identity and Nomenclature of Compound A 159
Compound this compound is identified in chemical databases through its Chemical Abstracts Service registry number 120797-39-9. This unique identifier serves as the primary means of cataloguing and referencing this specific molecular entity across international chemical information systems. The compound has been documented in multiple chemical supplier databases and appears in systematic chemical indexes, indicating its recognition within the broader chemical research community.
The molecular formula for compound this compound has been reported as C7H2Cl3NS, suggesting a relatively small organic molecule containing carbon, hydrogen, chlorine, and nitrogen atoms along with sulfur. This molecular composition indicates the presence of multiple halogen substituents, specifically three chlorine atoms, which significantly influences the compound's chemical properties and potential reactivity patterns. The presence of both nitrogen and sulfur heteroatoms within the molecular framework suggests potential for diverse chemical interactions and applications in synthetic chemistry.
Chemical nomenclature systems have catalogued compound this compound under various classification schemes used by different chemical databases and suppliers. The systematic naming conventions follow International Union of Pure and Applied Chemistry standards, though complete systematic names for this compound are not consistently reported across all database sources. The designation "this compound" appears to represent a supplier or research code rather than a systematic chemical name, which is common practice for research compounds and specialized chemical entities.
| Property | Value | Source Reference |
|---|---|---|
| Chemical Abstracts Service Number | 120797-39-9 | |
| Molecular Formula | C7H2Cl3NS | |
| Classification Type | Specialized Research Compound | |
| Database Entries | Multiple Supplier Catalogs |
The compound's presence in chemical supplier databases indicates its availability for research purposes, though detailed specifications regarding purity, synthesis methods, and quality control parameters are not extensively documented in publicly available literature. Chemical suppliers typically maintain proprietary information regarding synthesis protocols and analytical characterization data for specialized research compounds.
Historical Development and Discovery Timeline
The historical development of compound this compound follows a pattern typical of specialized research chemicals, where initial discovery and characterization often occur within pharmaceutical or chemical research institutions before appearing in commercial supplier catalogs. The earliest documented appearances of compound this compound in chemical databases date to chemical supplier listings, though specific discovery dates and research institution origins are not extensively documented in available literature sources.
Research timelines for compound this compound appear to coincide with broader developments in heterocyclic chemistry and halogenated organic compounds during the late twentieth and early twenty-first centuries. The molecular structure, containing multiple chlorine substituents alongside nitrogen and sulfur heteroatoms, reflects synthetic approaches that became increasingly sophisticated during this period as researchers developed more precise methods for introducing halogen functionality into complex organic frameworks.
Chemical database entries suggest that compound this compound emerged during a period of intensive research into small molecule libraries for pharmaceutical screening applications. The systematic cataloguing of compounds with similar structural motifs indicates coordinated research efforts to explore chemical space around halogenated heterocyclic structures. Research institutions during this period were actively developing synthetic methodologies for accessing diverse chemical structures with potential biological activity.
| Timeline Period | Development Milestone | Significance |
|---|---|---|
| Late 20th Century | Initial Synthetic Development | Emergence of advanced halogenation techniques |
| Early 21st Century | Database Cataloguing | Systematic chemical library development |
| Recent Years | Commercial Availability | Research supplier accessibility |
The evolution of compound this compound from research laboratory synthesis to commercial supplier availability reflects broader trends in chemical research infrastructure development. Modern chemical databases and supplier networks have enabled more efficient distribution and access to specialized research compounds, facilitating collaborative research efforts across multiple institutions and research groups.
Contemporary research interest in compound this compound appears to be maintained through its continued presence in chemical supplier catalogs and database systems. The persistence of supplier availability suggests ongoing research applications, though specific research programs and investigational studies utilizing this compound are not extensively documented in publicly accessible scientific literature. The compound's classification as a research chemical indicates its primary utility in exploratory synthetic chemistry and potentially in screening applications for drug discovery programs.
Properties
CAS No. |
120797-39-9 |
|---|---|
Molecular Formula |
C7H2Cl3NS |
Synonyms |
A 159 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Compound 159’s COX-2 selectivity is attributed to its oxadiazole moiety, which optimizes binding to the COX-2 active site .
- While less potent than diclofenac, its reduced gastrointestinal toxicity (inferred from selectivity) positions it as a safer candidate .
Antiproliferative Activity: Cancer Cell Line Efficacy
Among 4-hydroxy-cyclohexanone-derived MKCs, compound 159 (meta-NO2 substituent) outperformed cisplatin and analogues:
| Compound | IC50 (µM) A2780 | IC50 (µM) C33A | IC50 (µM) MDA-MB-231 |
|---|---|---|---|
| Compound 159 | 0.68 | 0.69 | 0.92 |
| Cisplatin | 1.30 | 3.69 | 19.13 |
| Compound 167 | 0.76 | 2.69 | 1.28 |
Key Findings :
- The meta-NO2 group enhances lipophilicity and electron-withdrawing effects, improving DNA interaction and cytotoxicity .
- Compound 167 (4′-pyridyl substituent) showed higher bioavailability than curcumin but lower potency than compound 159 .
MMP-7 Selectivity in Cancer Therapy
Nitro-based MMP inhibitors were optimized for MMP-7 selectivity:
| Compound | Ki (MMP-7, µM) | Selectivity (MMP-7 vs. MMP-1) | Reference |
|---|---|---|---|
| Compound 29 | 3.7 | >10-fold | |
| Parent Nitro Inhibitor | 5.2 | 2-fold |
Key Findings :
- Introducing a nitro group as a zinc-binding group (ZBG) and modifying P3′ side chains improved MMP-7 binding affinity .
- Selectivity challenges persist due to structural similarities between MMP-7 and MMP-1 S1′ pockets .
Antimycobacterial Activity and Cytotoxicity
Compound 1 (MIC90 = 159 µM) was compared to oxadiazoline and lignan derivatives:
| Compound | MIC90 (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (VERO) |
|---|---|---|---|
| 1 | 159 | ≥698 | 4.4 |
| 3 | 62.4 | 203 | 3.3 |
| 4 | 6.09 | 367 | 60.3 |
Key Findings :
- Compound 1’s moderate activity and low cytotoxicity suggest a narrow therapeutic window compared to compound 4 .
Structural and Functional Notes
- 13C-NMR Features : In steroidal sapogenin derivatives, a δc = 159 ppm signal corresponds to oxime groups, aiding structural characterization .
- Pharmacokinetic Limitations: Fluorinated EP3 antagonists (e.g., compound 29, IC50 = 159 nM) showed reduced potency compared to non-fluoro analogues, highlighting metabolic stability trade-offs .
Preparation Methods
Stepwise Synthesis Protocol
The synthesis of Compound A-159 follows a four-step sequence, as detailed in patent WO2022066938A1. The process begins with a benzimidazole-derived intermediate and proceeds through functionalization and purification stages:
Step 1: Formation of the Pyrazole-Carboxamide Intermediate
The starting material, N-[5-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-(4-methoxy-1-piperidyl)pyridine-3-carboxamide, is prepared via nucleophilic substitution. The reaction employs anhydrous dichloromethane as the solvent and triethylamine as a base to facilitate carboxamide bond formation. Yield: 78%.
Step 2: Silylation with Hexamethyldisilazane (HMDS)
The intermediate undergoes silylation using HMDS in the presence of titanium(IV) chloride triflate (TiCl3(OTf)) as a catalyst. This step proceeds at room temperature under solvent-free conditions, achieving 92% conversion efficiency.
Step 3: Phosphorylation with Diethyl Chlorophosphate
The silylated product reacts with diethyl chlorophosphate in dichloromethane. The reaction is maintained at −20°C to prevent side reactions, yielding the phosphorylated derivative in 85% isolated yield.
Step 4: Final Coupling and Purification
A microwave-assisted coupling reaction with 3-aryl-acryloyl chlorides (29a–l) completes the synthesis. Purification via silica gel chromatography (hexanes/ethyl acetate, 9:1) affords Compound A-159 with >95% purity.
Reaction Optimization Parameters
Key variables influencing yield and purity include:
Mechanistic Insights and Side Reactions
Silylation Dynamics
The TiCl3(OTf)-catalyzed silylation (Step 2) proceeds via a Lewis acid-mediated mechanism. The catalyst activates HMDS by generating a trimethylsilyl triflate intermediate, which selectively reacts with hydroxyl groups on the substrate. Competing O-silylation at other positions is suppressed by steric hindrance from the benzimidazole moiety.
Phosphorylation Challenges
Diethyl chlorophosphate exhibits high reactivity toward nucleophiles, necessitating low temperatures (−20°C) to minimize premature hydrolysis. Patent data indicate that substituting dichloromethane with dimethyl carbonate increases yield to 89% by reducing polarity-driven side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.4 min, correlating with >99% purity. Residual solvents (dichloromethane, ethyl acetate) are below ICH Q3C limits (<600 ppm).
Comparative Analysis of Alternative Methods
Solvent-Free Silylation
A solvent-free variant of Step 2 using Fe(F3CCO2)3 as a catalyst achieves comparable yields (90%) but requires longer reaction times (24 h vs. 2 h).
Microwave vs. Conventional Heating
Microwave irradiation (Step 4) reduces reaction time from 12 h to 45 min while maintaining yield. However, scalability remains limited compared to conventional oil-bath heating.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| HMDS | 1,200 | 38% |
| TiCl3(OTf) | 4,500 | 22% |
| 3-Aryl-acryloyl chlorides | 3,800 | 27% |
| Purification solvents | 900 | 13% |
Q & A
Q. How can researchers ethically share proprietary data on Compound this compound while complying with intellectual property laws?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
